1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This method allows for the formation of the desired compound under mild reaction conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethylthio groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This can lead to the modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar compounds include:
- 1-(3-Trifluoromethyl-phenyl)-3-(2,3,4-trimethoxy-benzoyl)-thiourea
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Compared to these compounds, 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups on the same phenyl ring, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F6N2S |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)4-2-1-3-5(6(4)16-15)17-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
IUOPMBGXTCVCFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)NN)C(F)(F)F |
Origin of Product |
United States |
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